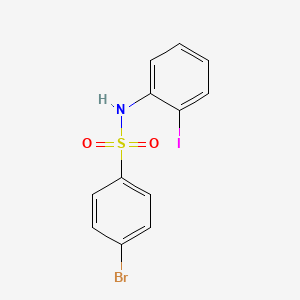

4-bromo-N-(2-iodophenyl)benzenesulfonamide

描述

Historical Perspectives and Evolution of Sulfonamide Synthesis

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, then part of IG Farben in Germany. wikipedia.org Initially, researchers were investigating coal-tar dyes for their potential to selectively bind to and act against pathogenic organisms. wikipedia.org This line of inquiry led to a groundbreaking discovery in 1932 by a team led by Gerhard Domagk. researchgate.netyoutube.com They synthesized a red dye named Prontosil and found it to be remarkably effective against streptococcal infections in mice. wikipedia.orgyoutube.com

Further research revealed that Prontosil was a prodrug; in the body, it was metabolized into the active compound, sulfanilamide. openaccesspub.org This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, marked the dawn of the antimicrobial era, as sulfonamides were the first broadly effective systemic antibacterial agents. wikipedia.orgyoutube.com The initial synthesis methods commonly involved the reaction of an aromatic sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov Over the decades, synthetic methodologies have evolved significantly, with modern techniques including transition metal-catalyzed cross-coupling reactions to form the crucial S-N bond, offering greater efficiency and molecular diversity. researchgate.net

Structural Classification and Nomenclature of N-Arylsulfonamides

N-Arylsulfonamides are organosulfur compounds defined by the presence of a sulfonyl group bonded to both an organic substituent and a nitrogen atom, which is in turn bonded to an aryl group. nih.gov The general structure is Ar-SO₂-NH-Ar', where Ar and Ar' are aryl groups.

Classification: Sulfonamides can be broadly classified based on the substitution at the sulfonamide nitrogen (N) and the sulfur-bound aryl group (Ar).

Primary Sulfonamides: The nitrogen atom is bonded to two hydrogen atoms (Ar-SO₂NH₂).

Secondary Sulfonamides: The nitrogen atom is bonded to one hydrogen and one organic substituent (Ar-SO₂NH-R). N-arylsulfonamides fall into this category, where R is an aryl group.

Tertiary Sulfonamides: The nitrogen atom is bonded to two organic substituents (Ar-SO₂NR₂).

From a functional perspective, they are often categorized as antibacterial and non-antibacterial sulfonamides. nih.gov While the former group, characterized by a specific aromatic amine structure, was the foundation of sulfa drugs, the latter encompasses a wide range of compounds with diverse biological activities. openaccesspub.orgnih.gov

Nomenclature: The IUPAC nomenclature for these compounds names them as N-substituted derivatives of a parent benzenesulfonamide (B165840). The substituents on the nitrogen atom are indicated by the locant "N-". For example, in 4-bromo-N-(2-iodophenyl)benzenesulfonamide, the parent structure is benzenesulfonamide. A bromo group is at the 4th position of the benzene (B151609) ring attached to the sulfur, and a 2-iodophenyl group is attached to the nitrogen atom.

Specific Chemical Identity of this compound (CAS: 349404-93-9) within the Sulfonamide Class

This compound is a secondary N-arylsulfonamide. It features two different halogen-substituted phenyl rings. One, a 4-bromophenyl group, is attached to the sulfonyl moiety. The other, a 2-iodophenyl group, is bonded to the sulfonamide nitrogen. This specific substitution pattern places it within the class of di-aryl sulfonamides.

Below are the key chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 349404-93-9 | biotrend-usa.com, amadischem.com |

| Molecular Formula | C₁₂H₉BrINO₂S | biotrend-usa.com, amadischem.com |

| Molecular Weight | 438.08 g/mol | amadischem.com, achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | O=S(NC1=CC=CC=C1I)(C(C=C2)=CC=C2Br)=O | achemblock.com |

Overview of Current Research Trends in Substituted N-Arylsulfonamides

The N-arylsulfonamide scaffold continues to be a privileged structure in modern chemical and pharmaceutical research due to its versatile biological activities and synthetic accessibility. researchgate.net Current research trends are focused on several key areas:

Novel Synthetic Methods: There is ongoing interest in developing more efficient, selective, and environmentally friendly methods for synthesizing N-arylsulfonamides. This includes the use of transition-metal catalysis for C-N bond formation and direct C-H functionalization techniques, which streamline the synthetic process by avoiding pre-functionalized starting materials. researchgate.netresearchgate.net

Medicinal Chemistry: Researchers are actively exploring N-arylsulfonamides for a wide range of therapeutic applications beyond their traditional antibacterial role. They are being investigated as potent inhibitors of various enzymes, leading to potential treatments for conditions like cancer, glaucoma, and inflammation. researchgate.netnih.gov The N-arylsulfonamide motif is present in numerous FDA-approved drugs, highlighting its importance in drug design. researchgate.net

Anticancer Agents: A significant area of research involves the design of N-arylsulfonamides as antitumor agents. Their ability to inhibit enzymes crucial for cancer cell proliferation, such as carbonic anhydrases and kinases, makes them attractive candidates for new cancer therapies.

Materials Science: The structural properties of N-arylsulfonamides, particularly their ability to form predictable hydrogen-bonding networks, make them useful building blocks in crystal engineering and the development of new materials with specific solid-state properties. mdpi.comresearchgate.net

The continued exploration of substituted N-arylsulfonamides, such as this compound, promises to yield novel compounds with significant potential in medicine and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-N-(2-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrINO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYCNKSMKQYZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267545 | |

| Record name | 4-Bromo-N-(2-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349404-93-9 | |

| Record name | 4-Bromo-N-(2-iodophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(2-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic Analysis and Supramolecular Interactions in N Arylsulfonamide Analogues

Construction of Supramolecular Networks and Motifs

The crystal packing of N-arylsulfonamides is frequently dominated by hydrogen bonding, particularly involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors. These interactions, along with other weaker contacts, guide the assembly of molecules into well-defined one-, two-, and three-dimensional structures.

A prevalent structural motif in aromatic sulfonamides is the formation of one-dimensional (1D) chains through intermolecular hydrogen bonds. acs.orgfigshare.comfigshare.com In the crystal structure of the closely related N-(2-iodophenyl)benzenesulfonamide, molecules are linked by N—H⋯O hydrogen-bonding interactions, creating C(4) chains that extend parallel to the nih.gov direction. iucr.orgiucr.org This catemeric motif, where each molecule donates one hydrogen bond and accepts one from adjacent molecules, is a common feature in the self-assembly of secondary sulfonamides. researchgate.net

These 1D chains can be further classified into several patterns, including dimeric, zigzag, helical, and straight, based on the conformation of the sulfonamide moiety. acs.orgresearchgate.net For instance, in 4-bromo-N-(4-bromophenyl)benzenesulfonamide, strong N—H⋯O hydrogen bonds result in the formation of infinite C(4) chains running along the researchgate.net direction. researchgate.net

In some cases, these primary chains can associate to form more complex ladder motifs. The anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide, for example, displays a hydrogen-bonded ladder structure involving four distinct N—H⋯Cl bonds. nih.gov While not a direct interaction between sulfonamide molecules, this illustrates the capacity of the sulfonamide framework to participate in intricate, ladder-like hydrogen-bonded assemblies.

Table 1: Hydrogen Bond Geometry in N-Arylsulfonamide Analogues

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-(2-iodophenyl)benzenesulfonamide iucr.orgiucr.org | N—H···O | 0.86 | 2.58 | 3.169 | 126 | C(4) Chain |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide researchgate.net | N—H···O | - | - | - | - | C(4) Chain |

| Anilinium chloride-4-bromo-N-phenylbenzenesulfonamide nih.gov | N—H···Cl | - | - | 3.135 - 3.196 | 151 - 167 | Ladder |

The one-dimensional chains and motifs in N-arylsulfonamides often serve as building blocks for higher-dimensionality networks. Weaker interactions, such as C—H⋯O, C—H⋯π, and halogen bonds, can link these chains into two-dimensional (2D) sheets or more complex three-dimensional (3D) architectures.

In the crystal packing of 4-bromo-N-(4-bromophenyl)benzenesulfonamide, adjacent C(4) chains formed by N—H⋯O bonds are interconnected by C—H⋯O interactions, leading to the formation of a 2D network. researchgate.net This demonstrates how cooperative hydrogen bonding can extend the supramolecular structure into a second dimension. The resulting sheets can then stack upon one another, influenced by forces like π–π stacking between the aromatic rings, to build the full 3D crystal lattice. The interplay between strong, directional hydrogen bonds and weaker, more diffuse interactions is crucial for the stability of these extended networks. nih.gov

The transition from 1D chains to 3D networks is dependent on the specific substituents on the aryl rings, which can introduce new interaction sites or sterically influence the molecular packing. nih.govnih.gov For example, the presence of halogen atoms like bromine and iodine in 4-bromo-N-(2-iodophenyl)benzenesulfonamide can lead to halogen bonding (e.g., I···O or Br···O contacts) that further stabilizes the 3D packing arrangement.

Computational Crystallography and Intermolecular Interaction Mapping

To gain a deeper, quantitative understanding of the forces driving supramolecular assembly in N-arylsulfonamides, computational tools such as Hirshfeld surface analysis are employed. scirp.org These methods provide a visual and numerical breakdown of the various intermolecular contacts within the crystal lattice.

Hirshfeld surface analysis is a powerful technique used to visualize and explore intermolecular interactions in crystal structures. researchgate.net The surface is generated around a molecule, and the property d_norm (normalized contact distance) is mapped onto it. This function combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms.

The d_norm map displays areas of intermolecular contact with a color scale:

Red spots: Indicate close contacts that are shorter than the sum of van der Waals radii, typically representing strong interactions like hydrogen bonds.

White areas: Represent contacts with distances approximately equal to the van der Waals separation.

Blue areas: Correspond to regions with longer contacts and weaker interactions.

For N-(2-iodophenyl)benzenesulfonamide, the Hirshfeld surface mapped over d_norm clearly shows prominent red spots corresponding to the N—H⋯O hydrogen bonds that form the primary 1D chains. iucr.orgiucr.org Additional, less intense red areas can reveal other significant close contacts, such as C—H···O or potential halogen interactions involving the iodine atom. iucr.org Similarly, analysis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide highlights the N—H⋯O and C—H⋯O hydrogen bonds as red regions on the d_norm surface, confirming their importance in the crystal packing. nih.govresearchgate.netcrystalexplorer.net

For N-arylsulfonamide analogues, these plots offer a detailed picture of the interaction hierarchy. The analysis of N-(2-iodophenyl)benzenesulfonamide reveals the following principal contributions to the molecular surface: iucr.org

H···H contacts: Often the most abundant, reflecting the large number of hydrogen atoms on the molecular periphery.

O···H/H···O contacts: Appear as distinct "spikes" on the plot and correspond to the crucial N—H⋯O and C—H⋯O hydrogen bonds.

C···H/H···C contacts: Typically represent a significant portion of the surface, related to C—H···π interactions or general van der Waals packing.

I···H/H···I and I···C/C···I contacts: Quantify the involvement of the iodine atom in intermolecular packing.

A similar analysis on a related compound, (E)-N-(2-styrylphenyl)benzenesulfonamide, showed that H···H (40.1%), C···H/H···C (37.1%), and O···H/H···O (19.7%) interactions were the major contributors to crystal packing. This quantitative data complements the visual information from the d_norm map and confirms the dominant role of specific interactions in stabilizing the crystal structure.

Table 2: Percentage Contribution of Intermolecular Contacts from Fingerprint Plots for N-Arylsulfonamide Analogues

| Contact Type | N-(2-iodophenyl)benzenesulfonamide iucr.org | (E)-N-(2-styrylphenyl)benzenesulfonamide |

| H···H | Major Contribution | 40.1% |

| O···H/H···O | Significant Contribution | 19.7% |

| C···H/H···C | Significant Contribution | 37.1% |

| I···H/H···I | Present | - |

| I···C/C···I | Present | - |

| C···C | Present | 1.4% |

| N···H/H···N | - | 1.3% |

| I···O/O···I | Present | - |

Computational Chemistry and Theoretical Investigations Pertaining to N Arylsulfonamides

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) has become a standard and reliable method for optimizing the molecular structures of organic compounds, including N-arylsulfonamides. nih.gov This computational approach is used to determine the lowest energy arrangement of atoms in a molecule, providing a detailed three-dimensional picture of its geometry.

For a molecule like 4-bromo-N-(2-iodophenyl)benzenesulfonamide, DFT calculations would typically be performed using a functional such as B3LYP in combination with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data, for instance, from X-ray crystallography.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is found. For N-arylsulfonamides, key geometric parameters of interest include the S-N bond length, the C-S-N-C torsion angle, and the dihedral angle between the two aromatic rings. For example, in the crystal structure of the related compound N-(2-iodophenyl)benzenesulfonamide, the C-N-S-C torsion angle was found to be -69.0 (2)°. nih.gov DFT calculations would aim to reproduce such experimental values, thereby validating the computational model.

The optimized geometry provides the foundation for further analysis, including the calculation of electronic properties and spectroscopic parameters. The table below illustrates the kind of data that would be generated from a DFT geometry optimization for this compound, with placeholder values for illustrative purposes.

Table 1: Selected Optimized Geometrical Parameters for a Representative N-Arylsulfonamide (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.65 | ||

| S=O1 | 1.43 | ||

| S=O2 | 1.43 | ||

| C-S-N | 107.0 | ||

| O-S-O | 120.0 | ||

| C-S-N-C | 70.0 | ||

| Dihedral Angle (Ring 1 vs. Ring 2) | 45.0 |

Note: The values in this table are hypothetical and serve to illustrate the output of a DFT calculation. Actual values would be determined by a specific computational study on this compound.

Electronic Structure Analysis and Frontier Molecular Orbitals

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations are instrumental in elucidating the distribution of electrons within N-arylsulfonamides. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, potentially the iodophenyl ring, while the LUMO may be distributed over the benzenesulfonamide (B165840) moiety, particularly the sulfonyl group and the bromo-substituted ring. Substituents on the aromatic rings have a significant effect on the energies of these orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. Typically, red areas indicate regions of high electron density (nucleophilic sites), while blue areas denote regions of low electron density (electrophilic sites). nih.gov For an N-arylsulfonamide, the oxygen atoms of the sulfonyl group would be expected to be regions of high negative potential, making them susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Representative N-Arylsulfonamide

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are example values. The actual energies would be determined by DFT calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a compound. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a reasonable degree of accuracy. researchgate.netmdpi.com

To predict NMR chemical shifts (¹H and ¹³C), the optimized molecular geometry is used to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (TMS), to obtain the chemical shifts. This can be particularly useful for assigning complex spectra and understanding the electronic environment of different atoms within the molecule.

Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.netresearchgate.net These calculations determine the normal modes of vibration of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net For this compound, key vibrational modes would include the S=O stretching frequencies, the N-H stretching frequency, and various aromatic C-H and C-C vibrations.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Sulfonamide Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3280 |

| Asymmetric SO₂ Stretch | 1380 | 1350 |

| Symmetric SO₂ Stretch | 1180 | 1160 |

Note: This table provides an example of the correlation between calculated and experimental data for characteristic sulfonamide vibrations.

Conformational Analysis and Energy Landscapes

N-Arylsulfonamides can exhibit significant conformational flexibility, primarily due to rotation around the S-N and C-S bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Computational methods can be used to explore the conformational space of this compound by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which reveals the low-energy conformers (local minima) and the energy barriers to interconversion between them (saddle points).

Studies on similar sulfonamides have shown that the conformation around the S-N bond is often described as gauche. nih.gov For molecules with multiple aromatic rings, different arrangements such as "hairpin" or "stepped" conformations, stabilized by intramolecular π-stacking or intermolecular interactions, have been observed. nih.gov Van der Waals attractions are often a dominant stabilizing force in these conformations. nih.gov

The relative energies of the different conformers can be used to predict their populations at a given temperature. This information is valuable for understanding the dynamic behavior of the molecule in solution.

Synthesis and Characterization of Structural Analogues and Derivatives of 4 Bromo N 2 Iodophenyl Benzenesulfonamide

Systematic Modification of Aromatic Substituents (Bromine, Iodine)

The core structure of 4-bromo-N-(2-iodophenyl)benzenesulfonamide offers two key sites for modification on its aromatic rings: the bromine and iodine substituents. Researchers have systematically altered these positions to study the effects on the molecule's properties.

Synthesis of Isomeric and Positional Analogues

The placement of substituents on the aromatic rings of benzenesulfonamide (B165840) derivatives significantly influences their molecular conformation and crystal packing. The synthesis of positional isomers, where a functional group is moved to a different position on the aromatic ring, serves as a key strategy to investigate these structure-property relationships. For example, a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which are structurally related to the target compound, demonstrated the synthesis of all three positional isomers (ortho-, meta-, and para-nitro). mdpi.com The synthetic route involved the reaction of the appropriately substituted nitrobenzenesulfonyl chloride with p-anisidine. mdpi.com This approach highlights a standard method for generating positional analogues of sulfonamides, which could be applied to move the bromo or iodo substituents in this compound to other positions on their respective phenyl rings.

Exploration of Diverse Halogen and Other Substituents

Beyond repositioning the existing halogens, a primary area of investigation involves replacing the bromine or iodine atoms with other halogens or entirely different functional groups. This allows for fine-tuning of electronic and steric properties.

Synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or vinyl groups. mdpi.commdpi.com For instance, a common precursor like N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide can be reacted with various boronic acids to replace the bromine atom. mdpi.commdpi.com This methodology is highly adaptable for creating a library of derivatives with diverse substituents.

Examples of such modifications include the synthesis of compounds like:

4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : In this analogue, the 2-iodophenyl group is replaced with a 4-fluorophenyl group, allowing for a comparative study of different halogen substituents on the N-phenyl ring. researchgate.net

4-Bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide : This derivative introduces an additional fluorine atom onto the brominated phenyl ring, altering its electronic properties. lab-chemicals.com

N-(2-acetyl-4-(styryl)phenyl)sulfonamides : These are created by transforming a bromo-substituted precursor, demonstrating the replacement of a halogen with a larger, conjugated system. mdpi.com

N-Substitution Pattern Diversification in Sulfonamides, including N-Hydroxy Derivatives

The sulfonamide nitrogen atom is a critical site for derivatization, as modifications at this position directly influence the geometry and hydrogen-bonding capabilities of the molecule. The most common method for synthesizing the core sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.comijarsct.co.in

Diversification of the N-substituent can be achieved by using different amines in the initial synthesis or through post-synthesis modification. An example of significant N-substitution is the creation of sulfonylureas. The synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide involves the reaction of 4-bromobenzenesulfonamide (B1198654) with n-propylisocyanate (generated in situ), effectively adding a propylcarbamoyl group to the sulfonamide nitrogen. nih.gov This changes the character of the N-H bond and introduces additional hydrogen-bond acceptors.

While direct examples for N-hydroxy derivatives of the title compound are not prominent, the synthesis of N-hydroxysulfonamides is a known chemical transformation. These compounds are typically accessed through methods such as the reaction of sulfonyl chlorides with hydroxylamine (B1172632) or the oxidation of sulfonamides. This class of derivatives remains an area for potential exploration.

Impact of Structural Variations on Synthetic Efficiency and Product Yields

The nature and position of substituents on the aromatic rings can have a dramatic effect on the efficiency of synthetic reactions and the final product yields. This is often attributed to electronic and steric effects that influence the reactivity of the starting materials and the stability of intermediates.

A clear example of this is seen in the synthesis of the three positional isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. The yields for the para-, meta-, and ortho-isomers were 85.84%, 79.65%, and a significantly lower 17.83%, respectively. mdpi.com This stark difference suggests that the proximity of the bulky nitro and sulfonyl groups in the ortho-isomer likely introduces steric hindrance that impedes the reaction.

Similarly, in Suzuki coupling reactions used to create derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, yields were reported to be in the moderate to good range of 60-85%, indicating that the efficiency of the palladium-catalyzed reaction is sensitive to the specific boronic acid used. mdpi.com Furthermore, modern one-pot synthesis protocols for sulfonamides have been developed that tolerate a wide range of functional groups, including aryl bromides, with reported yields often exceeding 50-60%. acs.orgnih.gov These studies collectively show that while robust synthetic methods exist, yields are highly dependent on the specific electronic and steric profile of each analogue.

Comparative Spectroscopic and Crystallographic Analysis of Derivatives

Spectroscopic and crystallographic analyses are essential for confirming the structures of newly synthesized analogues and for understanding how structural modifications influence molecular conformation and intermolecular interactions in the solid state.

Crystallographic Analysis: Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, torsion angles, and crystal packing. Comparative analysis of related structures reveals key conformational trends.

The crystal packing of these derivatives is often governed by intermolecular hydrogen bonds, typically involving the sulfonamide N-H donor and a sulfonyl oxygen acceptor (N—H···O), forming chains or more complex networks. researchgate.netnih.gov In some cases, other interactions like Br···O halogen bonds or F···F contacts play a significant role in stabilizing the crystal lattice. mdpi.comresearchgate.net

| Compound | Dihedral Angle Between Rings (°) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 4-bromo-N-(4-fluorophenyl)benzenesulfonamide | 41.17 (19) | N—H···O hydrogen bonds, F···F contacts | researchgate.net |

| 4-bromo-N-(4-bromophenyl)benzenesulfonamide | 38.5 (2) | N—H···O hydrogen bonds, Br···Br contacts | researchgate.net |

| 4-bromo-N-(4-nitrophenyl)benzenesulfonamide | 32.6 (6) | N—H···O hydrogen bonds | researchgate.net |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | -53.97 (13) (C-N-S-C Torsion Angle) | N—H···O hydrogen bonds, Br···O halogen bonds | mdpi.com |

Spectroscopic Analysis: NMR (¹H and ¹³C) and IR spectroscopy are routinely used to characterize these derivatives. In ¹H NMR, the chemical shift of the sulfonamide N-H proton is a key diagnostic signal. IR spectroscopy confirms the presence of characteristic functional groups, with strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group. While detailed comparative spectroscopic studies across a wide range of analogues are less common in the literature than crystallographic reports, these techniques are fundamental for verifying the successful synthesis of each new derivative. mdpi.commdpi.com

Emerging Research Avenues and Future Directions in N Arylsulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-arylsulfonamides often involves the reaction of sulfonyl chlorides with amines, which can be limited by the availability of starting materials and the generation of stoichiometric waste. Recent research has focused on developing more sustainable and atom-economical approaches.

One promising avenue is the use of metal-catalyzed cross-coupling reactions. For instance, palladium- and copper-catalyzed N-arylation of sulfonamides with aryl halides or boronic acids have emerged as powerful tools for the construction of the C-N bond in N-arylsulfonamides. These methods often offer milder reaction conditions and broader substrate scope compared to classical methods.

Furthermore, there is a growing emphasis on "green" chemistry principles in sulfonamide synthesis. This includes the use of environmentally benign solvents such as water or deep eutectic solvents, which can replace volatile and toxic organic solvents. researchgate.net For example, a general and mild method for synthesizing sulfonamides in sustainable solvents has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for the in-situ conversion of thiols to sulfonyl chlorides, followed by reaction with various amines. mit.edu This process features simple conditions and a solvent-free workup, highlighting its potential as a green and practical approach. mit.edu

Another innovative and sustainable approach is mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent. This technique has been successfully applied to the synthesis of sulfonamides, offering advantages such as reduced waste, lower energy consumption, and the ability to use solid reagents directly. nih.gov A solvent-free mechanochemical approach has been demonstrated for a one-pot, two-step synthesis of sulfonamides from disulfides using solid sodium hypochlorite. nih.gov

Moreover, researchers are exploring one-pot syntheses starting from readily available precursors like nitroarenes. nih.govacs.org These methods often involve a sequence of reduction and C-N bond formation in a single reaction vessel, thereby increasing efficiency and reducing purification steps. For example, a metal-free, one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water has been developed. researchgate.net

These novel methodologies offer more sustainable and efficient routes to a wide range of N-arylsulfonamides, including structurally complex molecules like 4-bromo-N-(2-iodophenyl)benzenesulfonamide.

Advanced Characterization Techniques for Complex Sulfonamide Architectures

A thorough understanding of the three-dimensional structure and intermolecular interactions of N-arylsulfonamides is crucial for designing new molecules with desired properties. While traditional techniques like NMR and IR spectroscopy provide valuable information, advanced characterization methods are increasingly being employed to probe the intricacies of complex sulfonamide architectures.

Rotational spectroscopy , a gas-phase technique, provides highly accurate information about the geometry and conformation of molecules in an isolated environment, free from intermolecular interactions present in the solid state. This method can distinguish between different conformers and provide precise rotational constants, which can be used to determine the molecular structure with high precision.

For more complex systems, such as sulfonamide-based polymers or self-assembled structures, other advanced techniques are employed:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to probe the size, shape, and organization of macromolecules and supramolecular assemblies in solution.

Solid-State NMR (ssNMR) spectroscopy provides information about the structure and dynamics of sulfonamides in the solid state, which can be particularly useful for characterizing amorphous or poorly crystalline materials.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that can visualize the morphology of self-assembled sulfonamide nanostructures on surfaces.

These advanced characterization techniques, often used in combination, provide a comprehensive understanding of the structural features of N-arylsulfonamides across different states of matter, from single molecules to complex materials.

Theoretical Modeling for Reaction Pathway Prediction and Property Tuning

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction pathways, the elucidation of reaction mechanisms, and the rational design of molecules with tailored properties. In the field of N-arylsulfonamide chemistry, theoretical modeling plays a crucial role in several areas.

Reaction Pathway Prediction and Mechanistic Elucidation: Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathway. For example, DFT calculations have been used to study the photolysis mechanism of the sulfonamide moiety in various sulfonamide antibiotics, revealing multi-step reaction pathways that were not previously understood. rsc.org This knowledge is critical for predicting the environmental fate of these compounds and for designing more stable molecules. Theoretical studies can also be applied to predict the outcomes of synthetic reactions, guiding the choice of reagents and reaction conditions to optimize the yield of the desired product.

Property Tuning through In Silico Design: Theoretical models are extensively used to predict a wide range of molecular properties, allowing for the in silico design of new N-arylsulfonamides with specific characteristics. Quantitative Structure-Property Relationship (QSPR) models establish mathematical relationships between the structural features of molecules and their physicochemical properties, such as solubility, melting point, and electronic properties. nih.gov These models can then be used to predict the properties of virtual compounds before they are synthesized, saving time and resources.

Furthermore, computational methods are employed to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of sulfonamide-based drug candidates. Molecular docking simulations can predict how a sulfonamide molecule will bind to a biological target, such as an enzyme or a receptor, providing insights into its potential therapeutic efficacy. nih.gov In silico ADMET prediction helps to identify potential liabilities of a drug candidate early in the discovery process. nih.gov

The ability to computationally screen and refine molecular structures allows for a more targeted and efficient approach to the development of new N-arylsulfonamides for a variety of applications.

Exploration of Self-Assembly and Materials Science Applications of Sulfonamide Frameworks

The ability of N-arylsulfonamides to form directional and predictable non-covalent interactions, particularly hydrogen bonds, makes them attractive building blocks for the construction of supramolecular assemblies and novel materials.

Supramolecular Self-Assembly: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). This allows N-arylsulfonamides to self-assemble into well-defined supramolecular structures, such as chains, tapes, and sheets, in the solid state. The specific arrangement of molecules in the crystal lattice is influenced by the nature and position of substituents on the aromatic rings. By carefully designing the molecular structure, it is possible to control the self-assembly process and create materials with specific architectures and properties. The presence of both a bromine and an iodine atom in this compound introduces the potential for halogen bonding, another important non-covalent interaction that can be exploited in crystal engineering.

Sulfonamide-Based Polymers and Materials: The incorporation of the sulfonamide functional group into polymer backbones or as pendant groups can impart unique properties to the resulting materials. For example, sulfonamide-containing polymers have been developed as pH-sensitive materials. researchgate.netnih.gov The acidity of the sulfonamide N-H proton can be tuned by the electronic nature of the substituents, allowing for the design of polymers that undergo a solubility transition at a specific pH. nih.gov This property is of great interest for applications in drug delivery, where a drug can be released in response to the pH changes in different parts of the body.

Furthermore, the strong hydrogen-bonding capabilities of sulfonamides can be utilized to create physically cross-linked hydrogels or to enhance the mechanical properties of polymers. The introduction of sulfonamide moieties can also influence the thermal stability and gas permeability of polymeric materials. The development of sulfonamide-based polymers for use as electrolytes in batteries and other electrochemical devices is also an active area of research. mit.edu

The exploration of N-arylsulfonamides in materials science is a rapidly growing field with the potential to yield new materials with applications in areas ranging from biotechnology to electronics. The predictable and robust nature of the interactions involving the sulfonamide group makes it a valuable tool for the rational design of functional materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-N-(2-iodophenyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves coupling reactions. For example, analogous sulfonamides are synthesized via in situ formation of intermediates like isocyanates (from carbamic chlorides) reacting with sulfonamides under reflux in toluene with potassium carbonate ( ). Key steps include:

- Use of triphosgene to generate reactive intermediates (e.g., isocyanates).

- Temperature control (e.g., reflux at ~110°C) to ensure complete conversion.

- Purification via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ ~7.5–8.5 ppm for aromatic protons, δ ~120–140 ppm for carbons adjacent to halogens) ().

- IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds, halogen bonds) dictate the crystal packing of this compound?

- Methodology :

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···O, Br···H, I···π). For analogous brominated sulfonamides, H···O interactions contribute ~30% of surface contacts ( ).

- Hydrogen Bonding : N–H···O (2.79–2.91 Å, 160–175°) forms infinite chains along the b-axis. C–H···O (2.61 Å) stabilizes layers .

- Table 1 : Key Interatomic Distances and Angles in Crystal Packing

| Interaction Type | Distance (Å) | Angle (°) | Contribution (%) |

|---|---|---|---|

| N–H···O | 2.791 | 171.9 | 25.4 |

| C–H···O | 2.61 | 173.7 | 12.8 |

| Br···H | 3.05 | – | 8.2 |

Q. What computational strategies predict the biological activity and binding modes of this compound?

- Target : ATP-sensitive potassium channels (e.g., SUR1 subunit, PDB: 6BAA).

- Parameters : Grid box centered on binding pocket (20×20×20 ų), exhaustiveness = 20.

- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and predicts electrostatic potential surfaces. Polarizable Continuum Model (PCM) evaluates solvent effects (e.g., ΔG in DMSO) .

- QSAR : Correlate Hammett constants (σ) of substituents (Br, I) with IC₅₀ values for sulfonylurea receptor binding .

Contradictions and Validation

- Synthesis Validation : While uses in situ isocyanate formation, employs Negishi coupling for aryl-iodide intermediates. Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H]⁺ expected ~493 m/z).

- Crystallographic Consistency : Compare thermal displacement parameters (Ueq) with chlorpropamide analogs to identify halogen-driven lattice distortions .

Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。